molecular formula C10H18N2O4 B1586033 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 717904-43-3

4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid

Cat. No. B1586033
M. Wt: 230.26 g/mol
InChI Key: NZOSAPDTJDBHFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HEPES is a zwitterionic organic chemical buffering agent . It’s one of the twelve Good’s buffers and is widely used in biological and biochemical research .


Molecular Structure Analysis

The empirical formula for HEPES is C8H18N2O4S . The molecular weight is 238.30 .


Physical And Chemical Properties Analysis

HEPES has a useful pH range of 6.8-8.2 . It has a solubility of 703.6 g/L and a density of 1.44 g/cm3 at 20 °C . The melting point is 212.6 °C .

Scientific Research Applications

Interaction and Reactivity Studies

The interaction of 4-oxobutanoic acids with 1,3-binucleophilic reagents, such as (2-aminophenyl)methanol, leads to the formation of complex organic compounds. These reactions are significant for understanding the reactivity of related compounds and can potentially inform the synthesis of novel pharmaceuticals or materials. Quantum-chemical calculations provide insights into the nucleophilicity and electrophilic centers of substrates, offering valuable information for designing targeted chemical reactions (Amalʼchieva et al., 2022).

Crystal Engineering and Structural Analysis

Research on hydroxybenzoic acid derivatives has shown their potential in forming robust cocrystallizing agents with piperazine, leading to diverse structural assemblies. This has implications for developing new materials with specific properties, such as thermal stability, which is crucial for applications in materials science (Wang et al., 2012).

Antimicrobial Activity

Novel fluoroquinolone derivatives incorporating piperazin-1-yl groups have been synthesized and evaluated for their antibacterial and antifungal activities. These studies are foundational for the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Srinivasan et al., 2010).

Hemostatic Activity

The synthesis of new compounds in the series of 4-(het)aryl-4-oxobut-2-enoic acid derivatives and their evaluation for hemostatic activity highlight the potential therapeutic applications of such compounds. Identifying compounds with high hemostatic activity and low acute toxicity is crucial for developing new treatments for bleeding disorders (Pulina et al., 2017).

Synthesis and Characterization

The synthesis and characterization of compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, contribute to the expanding database of organic compounds with potential applications in drug design and materials science. Understanding the structural conformations and properties of these compounds is essential for their practical applications (Faizi et al., 2016).

Safety And Hazards

HEPES is an eye irritant . It’s recommended to wear protective clothing, gloves, eye and face protection when handling HEPES .

Future Directions

HEPES is a popular choice for buffering cell culture media, offering advantages such as lower cell toxicity in comparison to alternatives like Tris and phosphate . It’s also used in protein purification and extraction protocols, owing to its stability across a broad pH range and minimal metal ion binding .

properties

IUPAC Name

4-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c13-8-7-11-3-5-12(6-4-11)9(14)1-2-10(15)16/h13H,1-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOSAPDTJDBHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366005
Record name 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid

CAS RN

717904-43-3
Record name 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 717904-43-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid
Reactant of Route 3
Reactant of Route 3
4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid
Reactant of Route 4
Reactant of Route 4
4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid
Reactant of Route 5
4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid
Reactant of Route 6
4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.